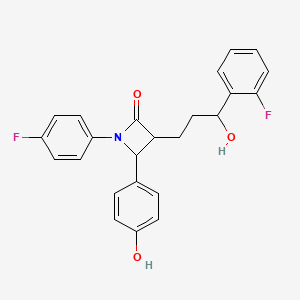

O-Fluoro Ezetimibe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Fluoro Ezetimibe is a fluorinated analogue of Ezetimibe, a well-known cholesterol absorption inhibitor Ezetimibe is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical allylation of α-bromo-α-fluoro-β-lactam, which is prepared from ethyl dibromofluoroacetate . The diastereoselective allylation of α-bromo-α-fluoro-β-lactam is used to construct the relative configuration of the β-lactam nucleus between C3 and C4. Further modification of the allyl side chain gives the 3′-(4-fluorophenyl)-3′-hydroxypropyl group through Wacker oxidation and nucleophilic arylation .

Industrial Production Methods

Industrial production methods for O-Fluoro Ezetimibe are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and characterization to ensure the desired product’s quality and purity.

Análisis De Reacciones Químicas

Types of Reactions

O-Fluoro Ezetimibe undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Ethyl dibromofluoroacetate: Used in the preparation of α-bromo-α-fluoro-β-lactam.

Wacker oxidation reagents: Used for the oxidation of allyl side chains.

Nucleophilic arylation reagents:

Major Products Formed

The major products formed from these reactions include various fluorinated analogues of Ezetimibe, each with unique pharmacokinetic and pharmacodynamic properties.

Aplicaciones Científicas De Investigación

O-Fluoro Ezetimibe has several scientific research applications, including:

Mecanismo De Acción

O-Fluoro Ezetimibe exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine. The primary target of this compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which plays a crucial role in promoting intestinal cholesterol uptake . By interfering with the intestinal uptake of cholesterol, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparación Con Compuestos Similares

Similar Compounds

Fluorinated Ezetimibe Analogues: Other fluorinated derivatives of Ezetimibe with varying pharmacokinetic properties.

Uniqueness

. This makes it a valuable compound for further research and development in medicinal chemistry.

Propiedades

Fórmula molecular |

C24H21F2NO3 |

|---|---|

Peso molecular |

409.4 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2 |

Clave InChI |

OBQFYRYCMDREFB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)

![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)

![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)

![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)